Doxylamine, (S)-

Description

Doxylamine is a member of pyridines and a tertiary amine. It has a role as a histamine antagonist, a cholinergic antagonist, a sedative, an antiemetic, a H1-receptor antagonist, an anti-allergic agent and an antitussive.

Histamine H1 antagonist with pronounced sedative properties. It is used in allergies and as an antitussive, antiemetic, and hypnotic. Doxylamine has also been administered in veterinary applications and was formerly used in parkinsonism.

Doxylamine is an Antihistamine. The mechanism of action of doxylamine is as a Histamine Receptor Antagonist.

Doxylamine is a first generation antihistamine that is used for symptoms of allergic rhinitis and the common cold and as a short acting sedative. Doxylamine has not been linked to instances of clinically apparent acute liver injury.

Doxylamine is a first generation ethanolamine with antiinflammatory, sedative and antihistamine properties. Doxylamine competitively inhibits the histamine 1 (H1) receptor, thereby preventing the action of endogenous histamine as well as the subsequent release of pro-inflammatory mediators from basophils and mast cells. This agent acts as an inverse agonist that combines with, and stabilizes the inactive form of the H1-receptor, shifting the H1 receptor equilibrium toward the inactive state. This results in downregulation of nuclear factor-kappaB (NF-kappaB) and NF-kappaB dependent antigen presentation, chemotaxis, as well as expression of cell-adhesion molecules and pro-inflammatory cytokines.

DOXYLAMINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1948 and is indicated for allergic disease and has 3 investigational indications.

Histamine H1 antagonist with pronounced sedative properties. It is used in allergies and as an antitussive, antiemetic, and hypnotic. Doxylamine has also been administered in veterinary applications and was formerly used in parkinsonism. [PubChem]

Histamine H1 antagonist with pronounced sedative properties. It is used in allergies and as an antitussive, antiemetic, and hypnotic. Doxylamine has also been administered in veterinary applications and was formerly used in PARKINSONISM.

See also: Pheniramine (related); Triprolidine (related).

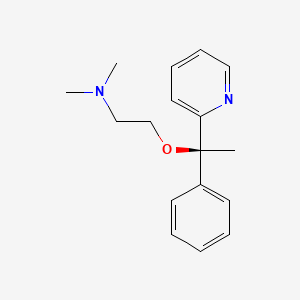

Structure

3D Structure

Properties

Key on ui mechanism of action |

Like other antihistamines, doxylamine acts by competitively inhibiting histamine at H1 receptors. It also has substantial sedative and anticholinergic effects. |

|---|---|

CAS No. |

76210-47-4 |

Molecular Formula |

C17H22N2O |

Molecular Weight |

270.37 g/mol |

IUPAC Name |

N,N-dimethyl-2-[(1S)-1-phenyl-1-pyridin-2-ylethoxy]ethanamine |

InChI |

InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16/h4-12H,13-14H2,1-3H3/t17-/m0/s1 |

InChI Key |

HCFDWZZGGLSKEP-KRWDZBQOSA-N |

Isomeric SMILES |

C[C@](C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C |

boiling_point |

279 to 286 °F at 0.5 mmHg (NTP, 1992) 137-141 °C @ 0.5 MM HG |

Color/Form |

LIQ |

melting_point |

25 °C CRYSTALS; MP: 100-104 °C; 1% AQ SOLN HAS PH BETWEEN 4.9 & 5.1 /SUCCINATE/ |

physical_description |

Doxylamine is a clear colorless liquid. (NTP, 1992) Solid |

solubility |

1 G DISSOLVES IN 1 ML WATER; 1 G DISSOLVES IN 2 ML ALCOHOL; SLIGHTLY SOL IN BENZENE & ETHER; 1 G DISSOLVES IN 2 ML CHLOROFORM /SUCCINATE/ Soluble in acids. |

vapor_pressure |

Slightly volatile |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Stereochemistry of (S)-Doxylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxylamine (B195884), a first-generation ethanolamine (B43304) antihistamine, is a chiral molecule that is widely used in its racemic form for the treatment of insomnia and as an anti-nausea agent.[1] However, as with many chiral drugs, the individual enantiomers can exhibit distinct pharmacological and toxicological profiles.[2] This technical guide provides an in-depth exploration of the synthesis and stereochemistry of the (S)-enantiomer of doxylamine. It covers both asymmetric synthesis and chiral resolution of the racemate, presenting detailed experimental protocols and quantitative data. Furthermore, this document elucidates the stereochemical aspects of doxylamine and their implications for its biological activity.

Introduction to Doxylamine and its Stereochemistry

Doxylamine possesses a single stereocenter at the carbon atom bearing the phenyl, pyridyl, and ethoxy groups, leading to the existence of two enantiomers: (R)-(+)-Doxylamine and (S)-(-)-Doxylamine.[3] While the racemic mixture is commonly used, studies have shown that the antihistaminic activity primarily resides in the (R)-(+)-enantiomer.[2][4] The (d) or (+) form of doxylamine has demonstrated a higher binding affinity for histamine (B1213489) H1 receptors compared to its antipode.[5][6] This stereoselectivity in pharmacological action underscores the importance of enantiomerically pure forms of the drug for potentially improved therapeutic efficacy and reduced side effects.[2]

Synthesis of Racemic Doxylamine

The synthesis of racemic doxylamine typically commences with the preparation of 2-pyridyl phenyl methyl carbinol. This is achieved through a Grignard reaction between 2-acetylpyridine (B122185) and a Grignard reagent prepared from bromobenzene (B47551) and magnesium.[7][8] The resulting carbinol is then reacted with a 2-dimethylaminoethyl halide in the presence of a strong base, such as sodium amide, to yield racemic doxylamine.[7][8] The doxylamine base is subsequently converted to its succinate (B1194679) salt for pharmaceutical use.[9][10]

General Synthetic Pathway

Chiral Resolution of (S)-Doxylamine

A common and scalable method for obtaining enantiomerically pure doxylamine is through the chiral resolution of the racemate.[4] This is typically achieved by forming diastereomeric salts with a chiral resolving agent, most commonly L-(+)-tartaric acid.[4][11] The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol for Chiral Resolution

Step 1: Formation of Diastereomeric Salts Racemic doxylamine succinate is treated with L-(+)-tartaric acid in a suitable solvent, such as methanol, to form doxylamine tartrate diastereomers.[4][11]

Step 2: Fractional Crystallization The solution of diastereomeric salts is then subjected to fractional crystallization. A mixture of acetone (B3395972) and water (e.g., 90:10) is often used for this purpose.[4][11] Over time, the less soluble diastereomer, typically the salt of the (S)-(-)-enantiomer with L-(+)-tartaric acid, crystallizes out of the solution. The more soluble diastereomer remains in the mother liquor.

Step 3: Liberation of the Free Base The separated diastereomeric salt is treated with a base, such as sodium hydroxide, to liberate the free (S)-(-)-doxylamine base.[4][11] The base is then extracted into an organic solvent like toluene.

Step 4: Formation of the Succinate Salt The purified (S)-(-)-doxylamine base is reacted with succinic acid in a solvent like acetone to precipitate the final (S)-(-)-doxylamine succinate salt.[4][11]

Workflow for Chiral Resolution

Asymmetric Synthesis of (S)-Doxylamine

While chiral resolution is a robust method, asymmetric synthesis offers a more direct route to the desired enantiomer, potentially with higher overall yields. One reported approach involves the use of optically active diols synthesized from a novel chiral auxiliary.[12] This method has been shown to achieve superior enantiomeric excess and good yields.[9][12] Another potential, though more complex, route involves the reaction of 2-acetylpyridine with phenylboronic acid in the presence of a chiral ligand, diethylzinc, and Ti(iPO)4, followed by reaction with 2-dimethylaminoethyl chloride.[9][10]

Quantitative Data

The following tables summarize key quantitative data from the literature regarding the properties and synthesis of doxylamine enantiomers.

Table 1: Physicochemical Properties of Doxylamine Enantiomers

| Property | (S)-(-)-Doxylamine Tartrate | (R)-(+)-Doxylamine Tartrate | Racemic Doxylamine Tartrate |

| Specific Rotation | -41°[4] | +13°[4] | Near-zero[4] |

Table 2: Yields from Chiral Resolution

| Step | Product | Yield |

| Basification of (S)-Doxylamine Tartrate | (S)-Doxylamine Base | 93%[4][11] |

| Succinate Salt Formation | (S)-Doxylamine Succinate | 91%[4][11] |

| Basification of (R)-Doxylamine Tartrate | (R)-Doxylamine Base | 93%[4] |

| Succinate Salt Formation | (R)-Doxylamine Succinate | 92.7%[4] |

Table 3: Pharmacological Activity of Doxylamine Enantiomers

| Compound | Antihistaminic Activity (% Inhibition of Histamine) |

| (R)-(+)-Doxylamine Succinate | 95.83%[2][4] |

| Racemic Doxylamine Succinate | 91.66%[2][4] |

| (S)-(-)-Doxylamine Succinate | 87.5%[2][4] |

Stereochemistry and Pharmacological Implications

The stereochemistry of doxylamine is crucial to its biological activity. The differential binding of the enantiomers to the histamine H1 receptor highlights the three-dimensional nature of drug-receptor interactions. The higher antihistaminic activity of the (R)-(+)-enantiomer suggests that its spatial arrangement allows for a more favorable interaction with the receptor's binding site.[2][4] The development of enantiopure (R)-(+)-doxylamine could, therefore, offer a therapeutic advantage over the racemic mixture by potentially providing the same or greater efficacy at a lower dose, thereby reducing the metabolic load and the risk of off-target side effects that might be associated with the less active (S)-(-)-enantiomer.

Conclusion

This technical guide has provided a detailed overview of the synthesis and stereochemistry of (S)-Doxylamine. While classical resolution via diastereomeric salt formation with L-(+)-tartaric acid remains a practical and scalable method for obtaining the individual enantiomers, asymmetric synthesis routes present an ongoing area of research with the potential for more efficient production. The pronounced difference in pharmacological activity between the (R) and (S) enantiomers underscores the importance of stereochemistry in drug design and development. Further investigation into the distinct properties of each enantiomer will be crucial for the development of safer and more effective antihistamine therapies.

References

- 1. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jopcr.com [jopcr.com]

- 3. benchchem.com [benchchem.com]

- 4. jopcr.com [jopcr.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. CN102108059B - A kind of synthetic method of doxylamine succinate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 11. jopcr.com [jopcr.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of (S)-Doxylamine as a Histamine H1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of (S)-Doxylamine, a first-generation antihistamine, focusing on its role as a histamine (B1213489) H1 receptor antagonist. This document details its interaction with the H1 receptor, the subsequent impact on intracellular signaling cascades, and the established experimental protocols for its characterization.

Core Mechanism of Action: Inverse Agonism

Doxylamine (B195884), a member of the ethanolamine (B43304) class of antihistamines, functions not as a simple competitive antagonist but as an inverse agonist at the histamine H1 receptor (H1R).[1][2] The H1R, a G-protein-coupled receptor (GPCR), exists in a conformational equilibrium between an inactive (R) and an active (R) state.[1] Even in the absence of an agonist like histamine, a fraction of H1 receptors spontaneously adopts the active R conformation, leading to a basal level of constitutive activity.[1][3]

Histamine acts as an agonist by binding to and stabilizing the active R* state, shifting the equilibrium towards activation and initiating a downstream signaling cascade.[1] In contrast, (S)-Doxylamine preferentially binds to and stabilizes the inactive (R) conformation of the H1 receptor.[1][4] This action has two key consequences:

-

It competitively blocks histamine from binding to the receptor, thereby preventing agonist-induced signaling.[5][6]

-

It reduces the receptor's basal, constitutive activity by shifting the conformational equilibrium away from the active R* state.[1]

This stabilization of the inactive state is the defining characteristic of an inverse agonist and is the primary mechanism by which doxylamine and other first-generation antihistamines exert their effects.[1][2]

Downstream Signaling Pathways

The histamine H1 receptor is canonically coupled to the Gq/11 family of heterotrimeric G proteins.[6][7] The binding of an agonist triggers a cascade that is effectively inhibited by (S)-Doxylamine.

The sequence of events in H1R activation is as follows:

-

Gq/11 Activation: The agonist-stabilized R* state of H1R acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.[8]

-

Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit dissociates and activates phospholipase C-β (PLC-β).[8][9]

-

Second Messenger Production: PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8][9]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8][10]

-

Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[6][8]

This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators.[2][11] Furthermore, this pathway can influence the activation of the transcription factor NF-κB , a key regulator of inflammatory responses.[1][3]

(S)-Doxylamine, by stabilizing the inactive state of the H1R, prevents the initial activation of Gq/11, thereby blocking the entire downstream cascade.

Quantitative Analysis of Receptor Binding

Doxylamine is a chiral molecule, and its enantiomers exhibit different pharmacological activities.[1] Studies on isolated guinea pig ileum and tracheal chain models have demonstrated that the R(+)-enantiomer possesses superior antihistaminic activity compared to the S(–)-enantiomer and the racemic mixture.[1]

| Compound | Antihistaminic Activity (% Inhibition of Histamine) |

| (R)-(+)-Doxylamine Succinate (B1194679) | 95.83% |

| Racemic Doxylamine Succinate | 91.66% |

| (S)-(–)-Doxylamine Succinate | 87.5% |

This quantitative data underscores the stereospecificity of the interaction with the H1 receptor, with the R(+) form being the more potent eutomer.

Experimental Protocols

The characterization of (S)-Doxylamine's activity at the H1 receptor involves both binding and functional assays.

Radioligand Binding Assay (for Affinity Determination)

This assay quantifies the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor. A common method uses [³H]-mepyramine as the radioligand.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the H1 receptor (e.g., HEK293 cells, guinea pig cerebellum) in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Perform differential centrifugation to pellet the membranes containing the receptor.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration. Store aliquots at -80°C.

-

-

Assay Incubation:

-

In a 96-well plate, set up triplicate reactions:

-

Total Binding: Membranes + [³H]-mepyramine (at a concentration near its Kd, e.g., 1-5 nM).

-

Non-specific Binding: Membranes + [³H]-mepyramine + a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).

-

Competition Binding: Membranes + [³H]-mepyramine + serial dilutions of (S)-Doxylamine.

-

-

Incubate the plate at room temperature (25°C) for 60-240 minutes to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membrane-bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of (S)-Doxylamine to generate a competition curve.

-

Determine the IC50 (concentration of (S)-Doxylamine that inhibits 50% of specific [³H]-mepyramine binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

-

Functional Assays (for Efficacy Determination)

Functional assays measure the cellular response to receptor modulation, confirming the antagonistic/inverse agonistic properties of a compound.

A. Inositol Phosphate (IP) Accumulation Assay:

This assay directly measures the product of PLC activation, providing a robust readout of Gq/11 pathway engagement.

Methodology:

-

Cell Culture and Labeling: Culture H1R-expressing cells (e.g., HEK293T, CHO) and label them by incubating with [³H]-myo-inositol overnight. This incorporates the radiolabel into the cellular phosphoinositide pool, including PIP2.

-

Pre-incubation: Wash cells and pre-incubate them with (S)-Doxylamine at various concentrations.

-

Stimulation: Stimulate the cells with histamine. Include a control with no histamine to measure basal activity. The presence of LiCl is often required to inhibit inositol monophosphatases, allowing the accumulation of labeled IPs.

-

Extraction: Terminate the reaction and lyse the cells to extract the soluble inositol phosphates.

-

Separation and Quantification: Separate the [³H]-inositol phosphates from other labeled components using anion-exchange chromatography.

-

Analysis: Quantify the radioactivity of the IP fraction using scintillation counting. (S)-Doxylamine's potency as an antagonist/inverse agonist is determined by its ability to inhibit the histamine-induced (and basal) accumulation of [³H]-IPs.

B. Calcium Mobilization Assay:

This assay measures the transient increase in intracellular calcium concentration following H1R activation.[10]

Methodology:

-

Cell Culture and Loading: Plate H1R-expressing cells in a microplate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Antagonist Addition: Add varying concentrations of (S)-Doxylamine to the wells.

-

Agonist Injection and Measurement: Place the plate in a fluorometric imaging plate reader (FLIPR) or a suitable fluorometer. Inject a solution of histamine and immediately measure the change in fluorescence over time.

-

Data Analysis: The peak fluorescent signal corresponds to the maximum intracellular calcium concentration. The ability of (S)-Doxylamine to reduce the histamine-induced fluorescence peak is used to calculate its IC50 value, indicating its functional potency.

References

- 1. jopcr.com [jopcr.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Doxylamine succinate | Histamine Receptor | TargetMol [targetmol.com]

- 5. Binding characteristics of the doxepin E/Z-isomers to the histamine H1 receptor revealed by receptor-bound ligand analysis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. New Insights into Antihistamine Binding Could Lead to More Effective Treatments | Technology Networks [technologynetworks.com]

- 8. jopcr.com [jopcr.com]

- 9. researchgate.net [researchgate.net]

- 10. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. GSRS [gsrs.ncats.nih.gov]

An In-depth Technical Guide to (S)-Doxylamine Succinate: Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical, physical, and pharmacological properties of (S)-Doxylamine succinate (B1194679), along with detailed methodologies for its synthesis. The information is curated for professionals in the fields of pharmaceutical research and development.

Core Properties of (S)-Doxylamine Succinate

(S)-Doxylamine succinate is the succinate salt of the (S)-enantiomer of doxylamine (B195884). Doxylamine is a first-generation antihistamine of the ethanolamine (B43304) class, known for its sedative properties.[1][2] The pharmacological activity of chiral drugs can vary significantly between enantiomers.[3] In the case of doxylamine, the (d) or (+) form, which corresponds to the R-enantiomer, has been shown to have a higher binding affinity for histamine (B1213489) H1 receptors compared to its antipode.[3][4][5]

A summary of the key chemical and physical properties of (S)-Doxylamine succinate is presented in the table below. It is important to note that while data for the racemic mixture is widely available, specific experimental data for the individual enantiomers is less common.

| Property | Value | Reference |

| IUPAC Name | butanedioic acid;N,N-dimethyl-2-[(1S)-1-phenyl-1-pyridin-2-ylethoxy]ethanamine | [PubChem CID: 57469151][6] |

| Molecular Formula | C₂₁H₂₈N₂O₅ | [PubChem CID: 57469151][6] |

| Molecular Weight | 388.5 g/mol | [PubChem CID: 57469151][6] |

| Appearance | White to light cream powder | [ChemicalBook: 562-10-7][7][8] |

| Melting Point | 95-98 °C (for racemic doxylamine succinate) | [ChemicalBook: 562-10-7][7] |

| Solubility | Very soluble in water; freely soluble in ethanol (B145695) (96%) | [ChemicalBook: 562-10-7][7] |

| Hydrogen Bond Donor Count | 2 | [PubChem CID: 57469151][6] |

| Hydrogen Bond Acceptor Count | 7 | [PubChem CID: 57469151][6] |

| Rotatable Bond Count | 9 | [PubChem CID: 57469151][6] |

| Exact Mass | 388.19982200 Da | [PubChem CID: 57469151][6] |

(S)-Doxylamine succinate is a histamine H1 receptor antagonist.[1] Its primary mechanism of action involves competitively blocking histamine H1 receptors in the brain and other tissues.[9][10] This blockade of H1 receptors leads to its antihistaminic and sedative effects.[9][10] Doxylamine also possesses anticholinergic properties, which contribute to its sedative effects and some of its side effects.[9]

The sedative properties of doxylamine make it a common ingredient in over-the-counter sleep aids.[2] It is also used in combination with pyridoxine (B80251) (vitamin B6) for the treatment of nausea and vomiting during pregnancy.[2][11]

The biotransformation of doxylamine in the human body occurs through successive dealkylation at the nitrogen atom and cleavage of the benzhydryl ether function.[12]

Synthesis of (S)-Doxylamine Succinate

The synthesis of enantiomerically pure (S)-doxylamine can be approached in two primary ways: chiral resolution of a racemic mixture or asymmetric synthesis. The succinate salt is then formed in a final step.

The common industrial synthesis of doxylamine produces a racemic mixture. This process typically starts with 2-acetylpyridine (B122185).[13][14]

Caption: General Synthesis of Racemic Doxylamine.

Experimental Protocol for Racemic Doxylamine Succinate Synthesis:

-

Step 1: Synthesis of 2-Pyridylphenylmethyl carbinol: 2-Acetylpyridine is reacted with a Grignard reagent prepared from bromobenzene and magnesium in a suitable solvent like tetrahydrofuran (B95107) and toluene.[15][16]

-

Step 2: Synthesis of Doxylamine Base: The resulting 2-pyridylphenylmethyl carbinol is then reacted with 2-dimethylaminoethyl chloride hydrochloride in the presence of a strong base such as potassium hydroxide (B78521) or sodamide in a solvent like toluene.[15][16]

-

Step 3: Formation of Doxylamine Succinate: The doxylamine base is treated with succinic acid in a solvent like acetone. The doxylamine succinate salt precipitates and can be collected by filtration.[15][16]

The enantiomers of racemic doxylamine can be separated by forming diastereomeric salts with a chiral resolving agent, such as L(+)-tartaric acid.[3][5]

Caption: Chiral Resolution of Doxylamine Workflow.

Experimental Protocol for Chiral Resolution:

-

Diastereomeric Salt Formation: Racemic doxylamine is reacted with L(+)-tartaric acid in a solvent such as methanol.[5]

-

Fractional Crystallization: The resulting diastereomeric salts are separated by fractional crystallization. One of the diastereomers will be less soluble and will crystallize out of the solution. For instance, crystallization from an acetone/water mixture can yield the S(–)-isomer salt.[5]

-

Liberation of the Free Base: The separated diastereomeric salt is treated with a base (e.g., sodium hydroxide) to liberate the free enantiopure doxylamine base.[5]

-

Succinate Salt Formation: The enantiopure doxylamine base is then reacted with succinic acid to form the desired (S)-Doxylamine succinate salt.[5]

While less detailed in the available literature, asymmetric synthesis offers a more direct route to a specific enantiomer. One reported method involves the reaction of 2-acetylpyridine with phenylboronic acid in the presence of a chiral ligand, diethylzinc, and Ti(iPrO)₄, followed by reaction with 2-dimethylaminoethyl chloride.[15] This approach, however, can be complex and costly due to the use of chiral reagents.[15] Another study aimed to synthesize enantiopure (d)-doxylamine using optically active diols derived from a novel chiral auxiliary.[15][17]

Analytical Methods

The separation and quantification of doxylamine enantiomers are crucial for pharmacokinetic studies and quality control. A validated method using chiral ultra-fast liquid chromatography with a diode array detector (UFLC-DAD) has been reported.[4]

Caption: Enantioselective Analysis Workflow.

Experimental Protocol for Chiral UFLC-DAD Analysis:

-

Sample Preparation: Extraction of doxylamine from the matrix (e.g., plasma) using a suitable solvent like acetonitrile.[4]

-

Chromatographic Separation:

-

Column: Cellulose Tris (4-chloro,3-methylphenylcarbamate) column.[4]

-

Mobile Phase: 20 mM ammonium (B1175870) bicarbonate buffer–acetonitrile (65:35 v/v) with 0.15% diethylamine (B46881) in the buffer.[4]

-

Flow Rate: 1.0 mL/min.[4]

-

-

Detection: Diode array detector set at 220 nm.[4]

This method allows for the baseline separation and accurate quantification of the (d)- and (l)-enantiomers of doxylamine.[4]

Conclusion

This technical guide has provided a detailed overview of the properties, synthesis, and analysis of (S)-Doxylamine succinate. The synthesis of the enantiomerically pure form is achievable through both chiral resolution of the racemic mixture and asymmetric synthesis, with chiral resolution being a well-documented and scalable method. The pharmacological basis of its action as a sedative and antihistamine lies in its potent H1 receptor antagonism. The analytical methods outlined are essential for the quality control and further research into the stereospecific effects of this compound. This information serves as a valuable resource for researchers and professionals involved in the development and study of pharmaceutical agents.

References

- 1. Doxylamine succinate (USP) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Doxylamine - Wikipedia [en.wikipedia.org]

- 3. jopcr.com [jopcr.com]

- 4. researchgate.net [researchgate.net]

- 5. jopcr.com [jopcr.com]

- 6. Doxylamine succinate, (S)- | C21H28N2O5 | CID 57469151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Doxylamine succinate CAS#: 562-10-7 [m.chemicalbook.com]

- 8. Doxylamine succinate | 562-10-7 [chemicalbook.com]

- 9. What is the mechanism of Doxylamine Succinate? [synapse.patsnap.com]

- 10. What is Doxylamine Succinate used for? [synapse.patsnap.com]

- 11. Doxylamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. [Biotransformation of doxylamine: isolation, identification and synthesis of some metabolites (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN102108059B - A kind of synthetic method of doxylamine succinate - Google Patents [patents.google.com]

- 14. Method for synthesizing doxylamine succinate (2012) | Huajian Xu | 8 Citations [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 17. researchgate.net [researchgate.net]

The Genesis of a First-Generation Antihistamine: A Technical History of Doxylamine

For Immediate Release

This whitepaper provides an in-depth technical guide to the discovery and developmental history of doxylamine (B195884), a first-generation ethanolamine (B43304) antihistamine. Tailored for researchers, scientists, and drug development professionals, this document details the initial synthesis, key experimental evaluations, and the evolution of its clinical applications, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism and development workflows.

Discovery and Initial Synthesis

Method of Synthesis

The initial synthesis, and subsequent refinements, involves a multi-step process. A common synthetic route is a Grignard reaction followed by etherification.

Experimental Protocol: Synthesis of Doxylamine

-

Step 1: Grignard Reaction. 2-acetylpyridine (B122185) is reacted with a Grignard reagent, such as phenylmagnesium bromide (prepared from bromobenzene (B47551) and magnesium), in a suitable solvent like a mixture of tetrahydrofuran (B95107) and toluene (B28343). This reaction forms the intermediate 2-pyridylphenylmethyl carbinol.

-

Step 2: Etherification. The carbinol intermediate is then reacted with 2-dimethylaminoethyl chloride in the presence of a strong base, such as potassium hydroxide, in a toluene solvent. This step forms the doxylamine base.

-

Step 3: Salt Formation. To improve stability and facilitate formulation, the doxylamine base is reacted with succinic acid in a solvent like acetone (B3395972) to precipitate doxylamine succinate (B1194679), the commonly used salt form.

Pharmacodynamics: Mechanism of Action

Doxylamine is a potent antagonist, or more accurately, an inverse agonist, at the histamine (B1213489) H1 receptor.[2][3] This action is responsible for its antihistaminic and sedative properties. Additionally, doxylamine exhibits antagonism at muscarinic acetylcholine (B1216132) receptors, which accounts for its anticholinergic side effects.[2][4]

Receptor Binding Affinity

| Receptor | Affinity (Ki) in nM | Reference |

| Histamine H1 | Data not found | |

| Muscarinic M1 | Data not found | |

| Muscarinic M2 | Data not found | |

| Muscarinic M3 | Data not found | |

| Muscarinic M4 | Data not found | |

| Muscarinic M5 | Data not found |

Note: While quantitative data for doxylamine is sparse in the literature, its potent H1 antagonism and notable anticholinergic effects are consistently reported.

H1 Receptor Signaling Pathway

Histamine binding to the H1 receptor activates the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Doxylamine, as an inverse agonist, binds to the H1 receptor and stabilizes it in an inactive conformation, thus blocking this signaling cascade.

Preclinical Evaluation: The Guinea Pig Ileum Assay

A classic in vitro experiment to determine the antihistaminic activity of a compound is the guinea pig ileum assay. This bioassay measures the ability of a drug to inhibit histamine-induced contractions of the isolated guinea pig ileum, a smooth muscle tissue rich in H1 receptors.

Experimental Protocol: Guinea Pig Ileum Assay

-

Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in a bath containing Tyrode's solution, a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

Tissue Mounting: The ileum segment is suspended in an organ bath, with one end attached to a fixed point and the other to an isotonic force transducer to record contractions.

-

Equilibration: The tissue is allowed to equilibrate for 30-60 minutes, with the Tyrode's solution being replaced every 15 minutes.

-

Histamine-Induced Contraction: A cumulative concentration-response curve for histamine is generated by adding increasing concentrations of histamine to the organ bath and recording the resulting contractions.

-

Antagonist Incubation: The tissue is washed to remove the histamine. A known concentration of the antagonist (doxylamine) is then added to the bath and allowed to incubate for a predetermined period.

-

Inhibition of Contraction: In the presence of the antagonist, the histamine concentration-response curve is re-established. The degree of rightward shift in the curve indicates the potency of the antagonist.

Studies have shown that the R(+)-enantiomer of doxylamine possesses greater antihistaminic activity than the S(-)-enantiomer.[6][7][8]

| Compound | Antihistaminic Activity (% Inhibition of Histamine) |

| R(+)-Doxylamine succinate | 95.83% |

| Racemic Doxylamine succinate | 91.66% |

| S(-)-Doxylamine succinate | 87.5% |

Clinical Development and Applications

Doxylamine's development has led to its use in several clinical applications, primarily as a hypnotic and in combination with pyridoxine (B80251) for the treatment of nausea and vomiting of pregnancy (NVP).

Use as a Hypnotic for Insomnia

Doxylamine is widely available as an over-the-counter sleep aid.[4] Its sedative effects are a direct consequence of its H1 receptor antagonism in the central nervous system. Clinical studies have demonstrated its superiority over placebo in promoting sleep induction and duration.[9] However, robust, large-scale, placebo-controlled trials with polysomnography data are limited for doxylamine compared to newer hypnotics.[10] A study by Sjöqvist and Lasagna in 1967 showed its hypnotic efficacy.[11] More recent guidelines from the American Academy of Sleep Medicine do not recommend antihistamines for the chronic treatment of insomnia due to a lack of long-term efficacy and safety data.[12]

| Study | Population | Intervention | Outcome Measure | Result |

| Sjöqvist & Lasagna, 1967 | Subjects accustomed to nighttime sleep medication | Doxylamine 25mg and 50mg vs. Placebo | Sleep induction and duration | Doxylamine was superior to placebo.[9] |

| Doxepin (B10761459) Pooled Analysis | Adults with primary insomnia | Doxepin 3mg vs. Placebo | Latency to Persistent Sleep (LPS) | 6.41-minute reduction in LPS relative to placebo.[13] |

Note: Data for doxepin, another H1 antagonist, is provided for context due to the limited recent polysomnography data for doxylamine.

Use for Nausea and Vomiting of Pregnancy (NVP)

The combination of doxylamine succinate and pyridoxine hydrochloride (vitamin B6) has a long and complex history in the treatment of NVP. Initially marketed as Bendectin, it was voluntarily withdrawn from the U.S. market in 1983 due to litigation concerning alleged birth defects, despite a lack of scientific evidence to support these claims. The FDA later reaffirmed its safety and efficacy, and a delayed-release combination (Diclegis®) was approved in 2013.

Experimental Protocol: Doxylamine/Pyridoxine for NVP Clinical Trial

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

-

Participants: Pregnant women between 7 and 14 weeks of gestation with NVP.

-

Intervention: Participants receive either a combination tablet of 10 mg doxylamine succinate and 10 mg pyridoxine hydrochloride or a placebo for 14 days. The dosing regimen is titrated based on symptom severity, from two to four tablets daily.

-

Primary Endpoint: The change from baseline in the Pregnancy-Unique Quantification of Emesis (PUQE) score at day 15. The PUQE score is a validated tool that assesses the severity of nausea, vomiting, and retching.

Clinical trials have demonstrated the efficacy of the doxylamine/pyridoxine combination in reducing the symptoms of NVP.

| Study | Intervention | Change in PUQE Score from Baseline (Day 15) | p-value vs. Placebo |

| Koren et al. | Doxylamine/Pyridoxine | -4.8 ± 2.7 | 0.006 |

| Placebo | -3.9 ± 2.6 |

Pharmacokinetics

Doxylamine is administered orally and is well-absorbed, although its bioavailability is moderate. It is metabolized in the liver and excreted in the urine.

| Pharmacokinetic Parameter | Value |

| Bioavailability (Oral) | 24.7% |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2.5 hours |

| Elimination Half-Life | 10 - 12 hours |

| Metabolism | Hepatic (CYP2D6, CYP1A2, CYP2C9) |

| Excretion | 60% urine, 40% feces |

Conclusion

From its initial synthesis in the late 1940s, doxylamine has established itself as a significant first-generation antihistamine. Its potent H1 receptor antagonism underpins its enduring use as a sedative and an effective component in the management of nausea and vomiting of pregnancy. While newer generations of antihistamines offer improved selectivity and reduced side effect profiles, doxylamine remains a valuable therapeutic agent in specific clinical contexts. Further research to fully characterize its binding affinities at various receptors and to conduct modern, large-scale clinical trials for its hypnotic effects would provide a more complete understanding of this foundational antihistamine.

References

- 1. droracle.ai [droracle.ai]

- 2. Doxepin in the treatment of primary insomnia: a placebo-controlled, double-blind, polysomnographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Doxylamine - Wikipedia [en.wikipedia.org]

- 4. Doxylamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jopcr.com [jopcr.com]

- 7. jopcr.com [jopcr.com]

- 8. jopcr.com [jopcr.com]

- 9. A Phase I Study of the Pharmacokinetics and Pharmacodynamics of Intranasal Doxylamine in Subjects with Chronic Intermittent Sleep Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uspharmacist.com [uspharmacist.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. aasm.org [aasm.org]

- 13. The effect of doxepin 3 mg on sleep latency: a pooled analysis of two phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Doxylamine: A Comprehensive Technical Guide to In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxylamine (B195884), a first-generation antihistamine of the ethanolamine (B43304) class, is widely recognized for its sedative and anticholinergic properties. It is a chiral compound, existing as two enantiomers: (S)-Doxylamine and (R)-Doxylamine. While the racemic mixture is commonly used in over-the-counter sleep aids and antiemetics, there is a growing interest in the pharmacological profiles of the individual enantiomers. This technical guide provides an in-depth overview of the available in vitro and in vivo data for (S)-Doxylamine, with a focus on its pharmacodynamics, pharmacokinetics, and toxicological profile. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Pharmacodynamics: Unraveling the Mechanism of Action

(S)-Doxylamine, like its racemate, primarily exerts its effects as an antagonist at the histamine (B1213489) H1 receptor.[1] This action competitively inhibits the binding of histamine, a key mediator in allergic and inflammatory responses.[1]

In Vitro Antihistaminic Activity

Studies on isolated guinea pig ileum have been instrumental in elucidating the differential activity of doxylamine enantiomers. In this classic pharmacological preparation, histamine induces smooth muscle contraction. The antihistaminic activity of a compound is determined by its ability to inhibit this contraction.

One study demonstrated that the R(+)-enantiomer of doxylamine possesses greater antihistaminic activity than the S(-)-enantiomer.[2] The R(+)-isomer exhibited a 95.83% inhibition of histamine-induced contractions, compared to 87.5% for the S(–)-isomer and 91.66% for the racemic mixture.[2] This suggests that the R-enantiomer is the more potent antihistamine of the two.

Table 1: In Vitro Antihistaminic Activity of Doxylamine Enantiomers

| Compound | Percentage Inhibition of Histamine-Induced Contraction in Guinea Pig Ileum |

| (S)-Doxylamine | 87.5%[2] |

| (R)-Doxylamine | 95.83%[2] |

| Racemic Doxylamine | 91.66%[2] |

Signaling Pathway of the Histamine H1 Receptor

Doxylamine's antagonism of the H1 receptor interrupts a complex signaling cascade. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a series of intracellular events.[1][3]

Figure 1: Histamine H1 Receptor Signaling Pathway and Inhibition by (S)-Doxylamine.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

While specific in vivo pharmacokinetic data for (S)-Doxylamine is limited, studies on the racemic mixture in rats provide valuable insights into its overall ADME profile. Chiral separation methods have been developed to quantify the individual enantiomers in plasma, which is a critical step for future enantiomer-specific pharmacokinetic studies.[4]

In Vivo Pharmacokinetics in Rats (Racemic Doxylamine)

A study in Sprague-Dawley rats investigated the pharmacokinetics of a single 2 mg oral dose of doxylamine succinate (B1194679).[5] While this study did not differentiate between the enantiomers in its final analysis, it provides a foundational understanding of the drug's behavior in vivo.

Table 2: Pharmacokinetic Parameters of Racemic Doxylamine in Rats (Oral Administration)

| Parameter | Value |

| Dose | 2 mg[5] |

| Cmax (Peak Plasma Concentration) | 281.4 ng/mL (S.D. 24.6)[5] |

| Tmax (Time to Peak Concentration) | 1.5 h[5] |

| Bioavailability | 24.7%[5] |

Note: These values represent the racemic mixture.

In Vitro Metabolism

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of (S)-Doxylamine.

In Vitro Antihistaminic Activity: Isolated Guinea Pig Ileum Assay

This assay is a cornerstone for evaluating the potency of H1 receptor antagonists.

Protocol:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and placed in a bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).[9][10]

-

Mounting: The ileum segment is suspended in the organ bath, with one end attached to a fixed point and the other to an isotonic force transducer to record contractions.[9][10]

-

Equilibration: The tissue is allowed to equilibrate for at least 30-60 minutes, with the Tyrode's solution being replaced every 15 minutes.[11]

-

Histamine Concentration-Response Curve: A cumulative concentration-response curve for histamine is generated by adding increasing concentrations of histamine to the bath and recording the resulting contractions.[11]

-

Antagonist Incubation: The tissue is washed, and then incubated with a known concentration of (S)-Doxylamine for a predetermined period (e.g., 20-30 minutes).[11]

-

Post-Antagonist Histamine Curve: In the presence of (S)-Doxylamine, a second histamine concentration-response curve is generated.[11]

-

Data Analysis: The antagonistic effect of (S)-Doxylamine is quantified by the rightward shift of the histamine concentration-response curve. The percentage inhibition of the maximum histamine response can also be calculated.

Figure 2: Experimental Workflow for the Isolated Guinea Pig Ileum Assay.

In Vitro Metabolism: Liver Microsome Stability Assay

This assay assesses the metabolic stability of a compound.

Protocol:

-

Microsome Preparation: Liver microsomes from the species of interest (e.g., human, rat) are thawed on ice.[12]

-

Reaction Mixture: A reaction mixture is prepared containing buffer, microsomes, and the test compound ((S)-Doxylamine).[7]

-

Initiation: The metabolic reaction is initiated by the addition of NADPH.[12]

-

Incubation: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[7]

-

Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).[12]

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[7]

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate parameters such as half-life and intrinsic clearance.

References

- 1. SMPDB [smpdb.ca]

- 2. jopcr.com [jopcr.com]

- 3. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Comparative pharmacokinetics of single doses of doxylamine succinate following intranasal, oral and intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mttlab.eu [mttlab.eu]

- 8. Metabolism of doxylamine succinate in Fischer 344 rats. Part II: Nonconjugated urinary and fecal metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. studylib.net [studylib.net]

- 10. rjptsimlab.com [rjptsimlab.com]

- 11. benchchem.com [benchchem.com]

- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

(S)-Doxylamine: A Technical Whitepaper on Muscarinic and Histamine Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxylamine (B195884), a first-generation antihistamine of the ethanolamine (B43304) class, is a chiral molecule that exists as two enantiomers: (R)-(+)-doxylamine and (S)-(-)-doxylamine. While widely recognized for its potent antagonism of the histamine (B1213489) H1 receptor, doxylamine also exhibits clinically relevant anticholinergic effects through its interaction with muscarinic acetylcholine (B1216132) receptors. This technical guide provides a comprehensive overview of the binding affinity of the (S)-enantiomer of doxylamine to both histamine and muscarinic receptors. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a resource for researchers and professionals in drug development and pharmacology.

Introduction

(S)-Doxylamine is one of the two stereoisomers of the doxylamine molecule. The differential pharmacological activity of enantiomers is a critical consideration in drug development, as stereochemistry can significantly influence potency, selectivity, and adverse effect profiles. Doxylamine's therapeutic efficacy as a hypnotic and antiemetic is primarily attributed to its central nervous system penetration and high affinity for the histamine H1 receptor. Concurrently, its anticholinergic side effects, such as dry mouth and blurred vision, stem from its activity at muscarinic acetylcholine receptors. A thorough understanding of the binding characteristics of each enantiomer is essential for optimizing therapeutic applications and minimizing off-target effects.

Binding Affinity of (S)-Doxylamine

Histamine H1 Receptor

Doxylamine is a potent antagonist of the histamine H1 receptor. Studies have demonstrated stereoselectivity in the binding of doxylamine enantiomers to this receptor, with the (R)-(+)-enantiomer generally exhibiting higher antihistaminic activity compared to the (S)-(-)-enantiomer. One study reported that R(+)-Doxylamine succinate (B1194679) possessed the highest antihistaminic activity (95.83% inhibition) compared to both the racemic mixture (91.66%) and the S(–)-isomer (87.5%) in isolated guinea pig ileum and tracheal chain models[1]. Another source also indicates that the (d) or (+) form of doxylamine has a greater binding affinity than its antipode[2][3].

Table 1: Comparative Antihistaminic Activity of Doxylamine Enantiomers

| Enantiomer/Mixture | Antihistaminic Activity (% Inhibition)[1] |

| (R)-(+)-Doxylamine | 95.83 |

| Racemic Doxylamine | 91.66 |

| (S)-(-)-Doxylamine | 87.5 |

Note: This data reflects functional antihistaminic activity, which is a consequence of binding affinity.

Muscarinic Acetylcholine Receptors (M1-M5)

Signaling Pathways

Histamine H1 Receptor Signaling

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 family of G-proteins. Upon agonist binding, this initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Muscarinic Acetylcholine Receptor Signaling

The five muscarinic acetylcholine receptor subtypes (M1-M5) couple to different G-protein families, leading to distinct downstream signaling events.

-

M1, M3, and M5 Receptors: These subtypes preferentially couple to Gαq/11 proteins, activating the same phospholipase C pathway as the H1 receptor, resulting in increased intracellular calcium and protein kinase C activation.

-

M2 and M4 Receptors: These subtypes couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. A competitive binding assay is typically used to determine the inhibition constant (Kᵢ) of an unlabeled compound, such as (S)-Doxylamine.

General Principles

In a competitive binding assay, a fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors or [³H]-pyrilamine for histamine H1 receptors) is incubated with a preparation of cells or membranes expressing the target receptor. This incubation is performed in the presence of varying concentrations of the unlabeled competitor drug ((S)-Doxylamine). The ability of the unlabeled drug to displace the radioligand from the receptor is measured, and from this, the IC₅₀ (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Generalized Experimental Workflow for Competitive Radioligand Binding Assay

Conclusion

(S)-Doxylamine is a pharmacologically active molecule that demonstrates significant interaction with the histamine H1 receptor, with evidence suggesting lower antihistaminic activity compared to its (R)-(+)-enantiomer. While its anticholinergic effects are well-documented and attributed to antagonism at muscarinic acetylcholine receptors, a detailed, publicly available quantitative binding profile of (S)-Doxylamine at the individual M1 through M5 receptor subtypes is currently lacking. Further research employing methodologies such as competitive radioligand binding assays is necessary to fully characterize the muscarinic receptor binding affinity of (S)-Doxylamine. Such data would be invaluable for a more complete understanding of its pharmacological profile, aiding in the development of more selective therapeutic agents and providing a clearer rationale for its observed side-effect profile. This guide provides the foundational knowledge of the relevant signaling pathways and experimental procedures to facilitate such future investigations.

References

- 1. jopcr.com [jopcr.com]

- 2. [PDF] Antagonist binding profiles of five cloned human muscarinic receptor subtypes. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Exploring the sedative and anticholinergic effects of (S)-Doxylamine at a molecular level

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxylamine (B195884), a first-generation ethanolamine (B43304) antihistamine, is widely recognized for its potent sedative and anticholinergic properties. It is commonly available over-the-counter as a sleep aid and is also used in combination with pyridoxine (B80251) for the treatment of nausea and vomiting during pregnancy.[1] Doxylamine is a chiral molecule and is administered as a racemic mixture of two enantiomers: (S)-Doxylamine and (R)-Doxylamine. While the therapeutic effects are often attributed to the racemic mixture, there is growing interest in understanding the specific contributions of each enantiomer to the overall pharmacological profile. This technical guide delves into the molecular mechanisms underlying the sedative and anticholinergic effects of the (S)-enantiomer of doxylamine, providing a comprehensive overview for researchers and drug development professionals.

Doxylamine, like other first-generation antihistamines, exerts its effects by competitively antagonizing histamine (B1213489) at H1 receptors.[2] Its sedative properties are largely attributed to its ability to cross the blood-brain barrier and block H1 receptors in the central nervous system (CNS).[1] Additionally, doxylamine exhibits significant anticholinergic activity by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[3][4]

While research has indicated that the (R)-enantiomer of doxylamine possesses greater antihistaminic activity, a detailed understanding of the specific molecular interactions of (S)-Doxylamine is crucial for a complete pharmacological picture.[5] This guide will explore the available data on (S)-Doxylamine, including its receptor binding, signaling pathways, and the experimental methodologies used to elucidate these properties.

Data Presentation: Receptor Binding and Functional Activity

| Compound | Target | Assay Type | Result |

| (S)-Doxylamine Succinate | Histamine H1 Receptor | Histamine-induced guinea pig ileum contraction | 87.5% inhibition[5] |

| (R)-Doxylamine Succinate | Histamine H1 Receptor | Histamine-induced guinea pig ileum contraction | 95.83% inhibition[5] |

| Racemic Doxylamine Succinate | Histamine H1 Receptor | Histamine-induced guinea pig ileum contraction | 91.66% inhibition[5] |

Table 1: Functional Antihistaminic Activity of Doxylamine Enantiomers. This table summarizes the percentage inhibition of histamine-induced contractions in isolated guinea pig ileum, a functional measure of H1 receptor antagonism.

Molecular Mechanisms and Signaling Pathways

The sedative and anticholinergic effects of (S)-Doxylamine are mediated through its interaction with specific G protein-coupled receptors (GPCRs) in the central and peripheral nervous systems.

Sedative Effects: Histamine H1 Receptor Antagonism

The sedative properties of (S)-Doxylamine arise from its ability to cross the blood-brain barrier and act as an inverse agonist at histamine H1 receptors in the CNS. Histamine is a key neurotransmitter involved in promoting wakefulness. By blocking the action of histamine at H1 receptors, (S)-Doxylamine suppresses neuronal activity, leading to drowsiness and sedation.

The signaling pathway for the histamine H1 receptor typically involves the activation of the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). (S)-Doxylamine, by blocking the H1 receptor, inhibits this entire cascade.

Anticholinergic Effects: Muscarinic Acetylcholine Receptor Antagonism

The anticholinergic effects of (S)-Doxylamine, such as dry mouth and urinary retention, result from its antagonism of muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), and first-generation antihistamines like doxylamine are generally non-selective antagonists.

-

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, and their signaling cascade is similar to that of the H1 receptor, involving PLC, IP3, and DAG. Antagonism of these receptors by (S)-Doxylamine in peripheral tissues contributes to its anticholinergic side effects.

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By blocking these receptors, (S)-Doxylamine can lead to an increase in heart rate and other effects.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of (S)-Doxylamine's sedative and anticholinergic effects.

Histamine H1 Receptor Functional Assay (Guinea Pig Ileum Contraction)

This protocol is based on the methodology used to determine the functional antihistaminic activity of doxylamine enantiomers.[5]

Objective: To assess the H1 receptor antagonist activity of (S)-Doxylamine by measuring its ability to inhibit histamine-induced contractions of isolated guinea pig ileum.

Materials:

-

Male guinea pigs (250-350 g)

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.5)

-

Histamine dihydrochloride

-

(S)-Doxylamine succinate

-

Organ bath with an isometric force transducer

-

Data acquisition system

Procedure:

-

Guinea pigs are euthanized, and a segment of the terminal ileum is excised and placed in Tyrode's solution.

-

The ileum is cleaned of mesenteric attachments and cut into segments of approximately 2-3 cm.

-

Each segment is mounted vertically in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.

-

The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the bath solution being replaced every 15 minutes.

-

Cumulative concentration-response curves to histamine (e.g., 10⁻⁹ M to 10⁻⁵ M) are obtained to establish a baseline contractile response.

-

The tissue is then washed and allowed to recover to baseline.

-

The ileum segments are incubated with a specific concentration of (S)-Doxylamine for a predetermined period (e.g., 30 minutes).

-

A second cumulative concentration-response curve to histamine is then generated in the presence of (S)-Doxylamine.

-

The percentage inhibition of the maximum histamine-induced contraction by (S)-Doxylamine is calculated.

Muscarinic Receptor Binding Assay (Radioligand Displacement)

This is a generalized protocol for determining the binding affinity of a compound like (S)-Doxylamine to muscarinic receptors.

Objective: To determine the inhibition constant (Ki) of (S)-Doxylamine for muscarinic acetylcholine receptor subtypes (M1-M5) using a competitive radioligand binding assay.

Materials:

-

Cell membranes from a cell line stably expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells expressing hM1).

-

Radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).

-

Unlabeled antagonist for non-specific binding determination (e.g., atropine).

-

(S)-Doxylamine succinate.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of (S)-Doxylamine.

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Unlabeled antagonist (e.g., 1 µM atropine), radioligand, and cell membranes.

-

Competition: (S)-Doxylamine at various concentrations, radioligand, and cell membranes.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The concentration of (S)-Doxylamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

(S)-Doxylamine contributes to the sedative and anticholinergic effects of the racemic mixture, primarily through its action as an antagonist at histamine H1 and muscarinic acetylcholine receptors, respectively. Functional data indicates that it is a less potent antihistamine than its (R)-enantiomer.[5] The sedative effects are a direct consequence of central H1 receptor blockade, while the anticholinergic profile arises from its interaction with multiple muscarinic receptor subtypes.

Further research, particularly the determination of specific binding affinities (Ki values) for (S)-Doxylamine at H1 and the various muscarinic receptor subtypes, is necessary to fully quantify its contribution to the overall pharmacological profile of doxylamine. A more detailed understanding of the stereoselective pharmacology of doxylamine could inform the development of future medications with improved efficacy and reduced side effect profiles. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.

References

Potential Therapeutic Applications of (S)-Doxylamine Beyond Insomnia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxylamine (B195884), a first-generation antihistamine, is well-established for its sedative effects in the management of insomnia and its antiemetic properties in combination with pyridoxine (B80251) for nausea and vomiting of pregnancy. As a racemic mixture of (R)- and (S)-enantiomers, the pharmacological activity is not equally distributed. This technical guide explores the therapeutic potential of the (S)-enantiomer of doxylamine beyond its current applications. Emerging preclinical evidence suggests that (S)-Doxylamine may possess antiviral and anticancer properties. This document provides a comprehensive overview of the current state of research, including quantitative data, detailed experimental protocols, and an examination of the underlying signaling pathways.

Introduction

Doxylamine is a potent histamine (B1213489) H1 receptor antagonist with additional anticholinergic properties.[1][2] While the racemic mixture has been widely used, there is growing interest in the specific pharmacological profiles of its individual enantiomers. The (R)-enantiomer has been shown to possess greater antihistaminic activity.[3][4] This guide focuses on the potential therapeutic applications of the (S)-enantiomer, which may offer a differentiated profile with novel therapeutic benefits. We will delve into the preclinical findings supporting its exploration in virology and oncology, providing the technical details necessary for researchers and drug developers to evaluate and potentially pursue these avenues.

Pharmacological Profile of Doxylamine Enantiomers

The differential pharmacological activities of doxylamine's enantiomers are critical to understanding their therapeutic potential. While specific Ki values for the (S)-enantiomer are not widely published, studies on the racemic mixture and comparative activity assays provide valuable insights.

Table 1: Antihistaminic Activity of Doxylamine Enantiomers

| Compound | Histamine Inhibition (%) on Guinea Pig Ileum | Reference |

| (R)-(+)-Doxylamine | 95.83 | [3][4] |

| Racemic Doxylamine | 91.66 | [3][4] |

| (S)-(-)-Doxylamine | 87.5 | [3][4] |

Note: The data indicates that while the (R)-enantiomer is more potent in its antihistaminic activity, the (S)-enantiomer still retains a significant level of histamine H1 receptor antagonism.

Potential Therapeutic Application: Antiviral Activity

Preclinical research has indicated that doxylamine succinate (B1194679) exhibits broad-spectrum antiviral activity, particularly against influenza viruses.

In Vitro Efficacy Against Influenza Viruses

A patent application has disclosed the antiviral activity of doxylamine succinate against several strains of influenza virus.[5] The compound was shown to inhibit viral replication in a dose-dependent manner.[5]

Table 2: Antiviral Activity of Doxylamine Succinate

| Parameter | Value | Virus Strains | Reference |

| EC50 | 19.21 µM | Influenza A (H1N1, H3N2), Influenza B | [5] |

| CC50 | 2.08 mM | MDCK cells | [5] |

| Therapeutic Index | ~108 | [5] |

Experimental Protocol: Neuraminidase Inhibition Assay

The following is a general protocol for assessing the neuraminidase inhibitory activity of a compound like doxylamine, based on standard methodologies.[6][7][8]

Objective: To determine the concentration of doxylamine required to inhibit 50% of the influenza neuraminidase enzyme activity.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus strains (e.g., A/H1N1, A/H3N2, Influenza B)

-

Doxylamine succinate

-

Neuraminidase substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)

-

Assay buffer

-

Stop solution

-

96-well plates

-

Fluorometer

Procedure:

-

Cell Culture: Culture MDCK cells in 96-well plates until a confluent monolayer is formed.

-

Viral Infection: Infect the MDCK cells with the desired influenza virus strain at a predetermined multiplicity of infection (MOI).

-

Compound Treatment: Treat the infected cells with serial dilutions of doxylamine succinate.

-

Incubation: Incubate the plates for a specified period (e.g., 48 hours) to allow for viral replication.

-

Neuraminidase Activity Measurement: a. Lyse the cells to release the viral neuraminidase. b. Add the neuraminidase substrate (MUNANA) to each well. c. Incubate to allow the enzyme to cleave the substrate, producing a fluorescent product. d. Stop the reaction using a stop solution.

-

Data Acquisition: Measure the fluorescence intensity in each well using a fluorometer.

-

Data Analysis: Calculate the EC50 value by plotting the fluorescence intensity against the concentration of doxylamine succinate.

Signaling Pathways in Viral Infection

The antiviral mechanism of doxylamine may be linked to its interaction with host cell signaling pathways that are crucial for viral replication. As a histamine H1 receptor antagonist, doxylamine could modulate pathways such as the NF-κB pathway, which is known to be activated upon viral infection.

Potential Therapeutic Application: Anticancer Activity

Recent in vitro studies have highlighted the potential of doxylamine as an anticancer agent, particularly against glioblastoma multiforme (GBM).

In Vitro Efficacy Against Glioblastoma Cells

A study investigating the repurposing of FDA-approved drugs for glioblastoma treatment found that doxylamine exhibited cytotoxic effects on glioblastoma cell lines.[9][10]

Table 3: Cytotoxicity of Doxylamine in Glioblastoma Cell Lines

| Cell Line | IC50 (µM) | Reference |

| U87 | ~750 | [9][10] |

| LN229 | Not specified in abstract | [9][10] |

Note: The study also found that a solid lipid nanoparticle (SLN) formulation of doxylamine reduced the IC50 value, indicating enhanced potency.[9][10]

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a detailed protocol for assessing the cytotoxicity of doxylamine using the MTT assay, based on the methodology described in the glioblastoma study.[9][10]

Objective: To determine the concentration of doxylamine that inhibits the metabolic activity of glioblastoma cells by 50% (IC50).

Materials:

-

Glioblastoma cell lines (U87, LN229)

-

Doxylamine succinate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a buffered solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the glioblastoma cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of doxylamine succinate.

-

Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a period (e.g., 4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of doxylamine relative to the untreated control and determine the IC50 value.

Signaling Pathways in Cancer

The anticancer effects of doxylamine may be attributed to its modulation of signaling pathways involved in cell proliferation, survival, and apoptosis. The antagonism of the histamine H1 receptor can influence these pathways.

Potential Therapeutic Application: Psychiatric Disorders

While primarily known for its sedative effects, the broader impact of doxylamine on the central nervous system suggests potential applications in psychiatric disorders beyond insomnia. However, preclinical and clinical data in this area are currently limited.

Anecdotal reports and some studies on antihistamines suggest potential anxiolytic and mood-influencing effects, possibly through interactions with dopaminergic and serotonergic systems. Further dedicated preclinical studies using established animal models of anxiety and depression are warranted to explore this potential.

Conclusion and Future Directions

The preclinical data presented in this guide suggest that (S)-Doxylamine has therapeutic potential beyond its current uses for insomnia and nausea. The observed in vitro antiviral and anticancer activities, while preliminary, are promising and warrant further investigation.

Future research should focus on:

-

Enantiomer-Specific Activity: Conducting head-to-head studies of the (R)- and (S)-enantiomers in antiviral and anticancer assays to elucidate their specific contributions.

-

Mechanism of Action: In-depth studies to fully characterize the signaling pathways modulated by (S)-Doxylamine in viral and cancer models.

-

In Vivo Studies: Progressing to animal models to evaluate the efficacy and safety of (S)-Doxylamine for these novel applications.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing the PK/PD relationship for the (S)-enantiomer to guide dose selection for future studies.

-

Psychiatric Applications: Initiating preclinical studies to systematically evaluate the anxiolytic and antidepressant potential of (S)-Doxylamine.

The repurposing of existing drugs with well-established safety profiles, such as doxylamine, offers an accelerated path to new therapeutic options. The findings summarized in this technical guide provide a strong rationale for the continued exploration of (S)-Doxylamine in these new therapeutic areas.

References

- 1. Doxylamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jopcr.com [jopcr.com]

- 4. jopcr.com [jopcr.com]

- 5. CN103251590B - Application of doxylamine succinate in preparing drug for treating or preventing influenza virus - Google Patents [patents.google.com]

- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. content.abcam.com [content.abcam.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of (S)-Doxylamine and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Doxylamine is a first-generation antihistamine widely used for the treatment of insomnia and, in combination with pyridoxine, for nausea and vomiting during pregnancy.[1] Understanding the metabolic fate of (S)-Doxylamine is crucial for comprehensive pharmacokinetic assessment and drug safety evaluation. The primary metabolic pathways involve N-demethylation and N-oxidation, leading to the formation of key metabolites: (S)-N-desmethyldoxylamine, (S)-N,N-didesmethyldoxylamine, and (S)-Doxylamine N-oxide.[2] This document provides detailed application notes and protocols for the simultaneous quantification of (S)-Doxylamine and its major metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3]

Metabolic Pathway of (S)-Doxylamine

(S)-Doxylamine is metabolized in the liver primarily by cytochrome P450 enzymes.[2] The metabolic cascade involves sequential demethylation of the terminal amine group and oxidation of the tertiary amine.

Quantitative LC-MS/MS Analysis

This section outlines the protocol for the simultaneous quantification of (S)-Doxylamine and its metabolites.

Materials and Reagents

-

(S)-Doxylamine succinate (B1194679) reference standard

-

(S)-N-desmethyldoxylamine reference standard

-

(S)-N,N-didesmethyldoxylamine reference standard

-

(S)-Doxylamine N-oxide reference standard

-

(S)-Doxylamine-d5 succinate (Internal Standard, IS)

-

Formic acid (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (blank)

Instrumentation

-

A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.

Standard Solutions Preparation

Prepare stock solutions of (S)-Doxylamine, its metabolites, and the internal standard in methanol at a concentration of 1 mg/mL. Subsequent working solutions for calibration curves and quality control (QC) samples are prepared by serial dilution in a mixture of methanol and water (1:1 v/v).

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting (S)-Doxylamine and its metabolites from plasma samples.[4]

Protocol:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.